REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]2[S:6][CH2:7][CH:8]([C:9](=[O:18])[CH2:10]OC3C=CC=CC=3)[C:4]=2[CH:3]=1>S(=O)(=O)(O)O.C(O)(=O)C>[C:9]([C:8]1[C:4]2[CH:3]=[C:2]([Cl:1])[CH:20]=[CH:19][C:5]=2[S:6][CH:7]=1)(=[O:18])[CH3:10]
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Name
|
1-(5-chloro-2,3-dihydrobenzo[b]thiophen-3-yl)-2-phenoxyethanone
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Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(SCC2C(COC2=CC=CC=C2)=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 90°-95° C. under nitrogen for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane (250 ml) and 5M aqueous sodium hydroxide solution (100 ml)
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with dichloromethane (50 ml)
|
Type
|
WASH
|
Details
|
The combined dichloromethane solutions were washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C2=C(SC1)C=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |